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molecular formula C24H21ClN2O4 B8659907 4(3h)-Quinazolinone,3-[4-(2-chloroethoxy)phenyl]-8-methoxy-2-(4-methoxyphenyl)-

4(3h)-Quinazolinone,3-[4-(2-chloroethoxy)phenyl]-8-methoxy-2-(4-methoxyphenyl)-

Cat. No. B8659907
M. Wt: 436.9 g/mol
InChI Key: BJUMSZCNZOQBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05948775

Procedure details

To a solution of 17.28 g (0.0394 mol) of 3-[4-(2-chloro-ethoxy)-phenyl]-8-methoxy-2-(4-methoxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one in 300 mL of toluene was added 8.94 g (0.0394 mol) 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The reaction mixture was stirred and heated to reflux for 3 hours. The toluene then was removed in a rotary evaporator. Methanol (300 mL) was added to the reaction flask which was allowed to stir at room temperature overnight. The precipitate (mp 209-211° C.) was collected by vacuum filtration and amounted to 15.8 g.
Name
3-[4-(2-chloro-ethoxy)-phenyl]-8-methoxy-2-(4-methoxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one
Quantity
17.28 g
Type
reactant
Reaction Step One
Quantity
8.94 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:20](=[O:21])[C:19]3[C:14](=[C:15]([O:22][CH3:23])[CH:16]=[CH:17][CH:18]=3)[NH:13][CH:12]2[C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=2)=[CH:7][CH:6]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1(C)C=CC=CC=1>[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[C:20](=[O:21])[C:19]3[C:14](=[C:15]([O:22][CH3:23])[CH:16]=[CH:17][CH:18]=3)[N:13]=[C:12]2[C:24]2[CH:25]=[CH:26][C:27]([O:30][CH3:31])=[CH:28][CH:29]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
3-[4-(2-chloro-ethoxy)-phenyl]-8-methoxy-2-(4-methoxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one
Quantity
17.28 g
Type
reactant
Smiles
ClCCOC1=CC=C(C=C1)N1C(NC2=C(C=CC=C2C1=O)OC)C1=CC=C(C=C1)OC
Name
Quantity
8.94 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The toluene then was removed in a rotary evaporator
ADDITION
Type
ADDITION
Details
Methanol (300 mL) was added to the reaction flask which
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate (mp 209-211° C.) was collected by vacuum filtration

Outcomes

Product
Name
Type
Smiles
ClCCOC1=CC=C(C=C1)N1C(=NC2=C(C=CC=C2C1=O)OC)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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